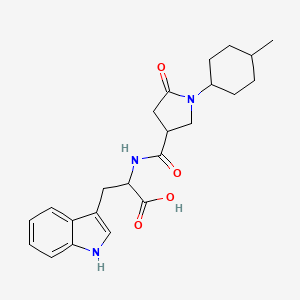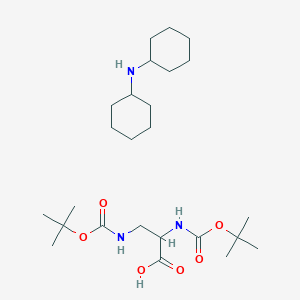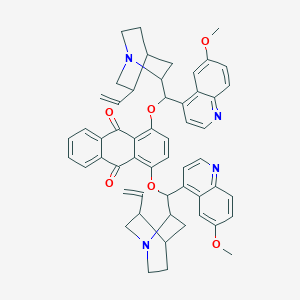
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves multiple steps, starting with the preparation of the quinoline and quinuclidine intermediates. These intermediates are then coupled with anthracene-9,10-dione through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moieties to their corresponding dihydroquinoline forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and quinuclidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the quinoline or quinuclidine moieties .
Wissenschaftliche Forschungsanwendungen
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine groups may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis((1S)- (6-methoxyquinolin-4-yl) (5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione
- 1,4-bis[®-[(1S,2S,4S,5R)-5-ethylquinuclidin-2-yl]- (6-methoxy-4-quinolyl)methoxy]phthalazine
Uniqueness
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione stands out due to its unique combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C54H52N4O6 |
|---|---|
Molekulargewicht |
853.0 g/mol |
IUPAC-Name |
1,4-bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C54H52N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h5-18,21-22,27-28,31-34,45-46,53-54H,1-2,19-20,23-26,29-30H2,3-4H3 |
InChI-Schlüssel |
RMHFANAFTWZAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
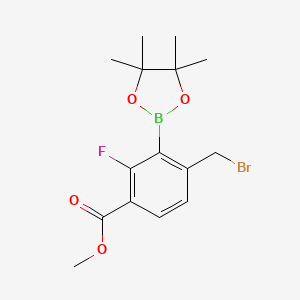
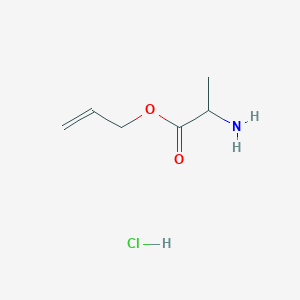
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
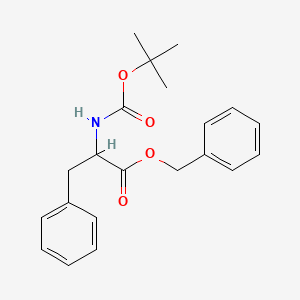
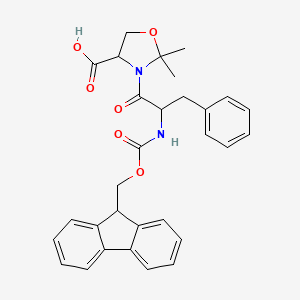
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
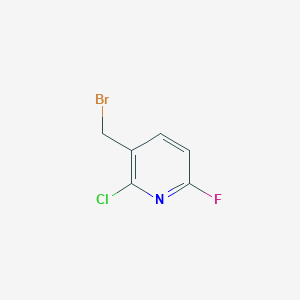
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
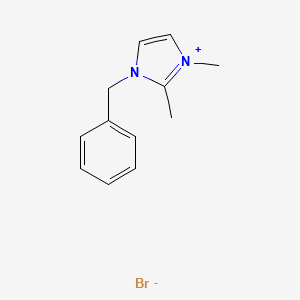
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
